

Navigating the Solution: A Technical Guide to the Solubility of m-PEG3-CH₂CH₂COOH

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Compound of Interest

Compound Name: *m*-PEG3-CH₂CH₂COOH

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This in-depth technical guide provides a comprehensive overview of the solubility of **m-PEG3-CH₂CH₂COOH** (methoxy-PEG3-propionic acid), a bifunctional molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in both aqueous and organic solvents is paramount for its effective application in synthesis, purification, and formulation.

Core Principles of m-PEG3-CH₂CH₂COOH Solubility

The solubility of **m-PEG3-CH₂CH₂COOH** is governed by its amphiphilic nature. The molecule possesses a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid group, which contribute to its aqueous solubility, particularly at neutral to basic pH. The ethylene glycol units readily form hydrogen bonds with water molecules. Conversely, the overall molecular structure allows for solubility in a range of organic solvents. The terminal carboxylic acid group's protonation state significantly influences solubility in aqueous media; deprotonation at higher pH increases polarity and, consequently, water solubility.^[1]

Quantitative Solubility Data

Direct quantitative solubility data for **m-PEG3-CH₂CH₂COOH** is not extensively published. However, based on the general properties of short-chain PEG derivatives and related compounds, the following table summarizes the expected solubility profile. It is important to

note that these are qualitative and estimated values, and empirical determination is recommended for specific applications.

Solvent Category	Solvent	Expected Solubility	Notes
Aqueous	Water	Soluble	The hydrophilic PEG chain imparts good water solubility.[2] Solubility is pH-dependent; higher solubility is expected at neutral to alkaline pH where the carboxylic acid is deprotonated.[1]
Phosphate-Buffered Saline (PBS)	Soluble	Expected to be readily soluble, particularly at physiological pH.	
Organic	Dimethyl Sulfoxide (DMSO)	Highly Soluble (Expected to be ≥ 50 mg/mL)	A common solvent for PEG derivatives. A similar compound, m-PEG3-SH, has an expected solubility of ≥ 50 mg/mL.[3]
Dimethylformamide (DMF)	Soluble	A common polar aprotic solvent for PEG compounds.[3]	
Dichloromethane (DCM)	Soluble	The organic character of the molecule allows for solubility.[3]	
Chloroform	Soluble	PEGs are generally soluble in chloroform. [4]	
Methanol	Soluble	PEGs are generally soluble in alcohols.[3]	
Ethanol	Soluble	PEGs are generally soluble in alcohols.[3]	

Toluene	Less Soluble	Heating may be required to improve solubility.[4]
Diethyl Ether	Insoluble	PEGs typically exhibit poor solubility in diethyl ether.[4][5]

Experimental Protocol: Determination of Saturation Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for **m-PEG3-CH₂CH₂COOH** in a specific solvent, the following shake-flask method is a widely accepted and recommended protocol.[3]

Objective: To determine the saturation solubility of **m-PEG3-CH₂CH₂COOH** in a given solvent at a specified temperature.

Materials:

- **m-PEG3-CH₂CH₂COOH**
- Solvent of interest (e.g., deionized water, PBS, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

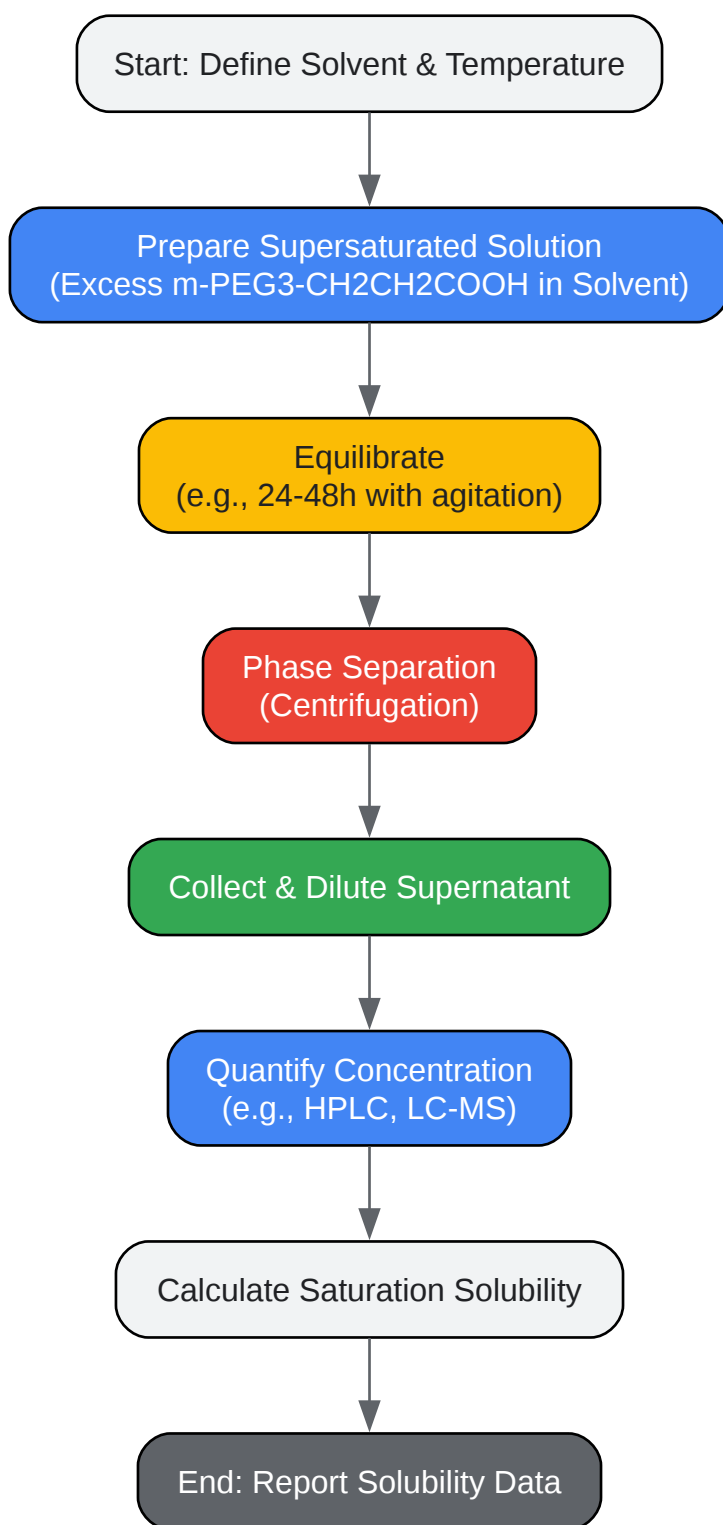
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **m-PEG3-CH₂CH₂COOH** to a series of vials. The amount should be more than what is expected to dissolve.
 - Accurately add a known volume of the solvent of interest to each vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
 - For aqueous solutions or to ensure complete removal of undissolved material, centrifuge the vials at a high speed.
- Sample Collection and Dilution:
 - Carefully withdraw a known volume of the clear supernatant from each vial, ensuring that no solid particles are transferred.
 - Accurately dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of **m-PEG3-CH₂CH₂COOH**.

- Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
- Calculation of Solubility:
 - Calculate the concentration of **m-PEG3-CH₂CH₂COOH** in the original saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
 - The resulting value represents the saturation solubility of **m-PEG3-CH₂CH₂COOH** in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of **m-PEG3-CH₂CH₂COOH**.



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Caption: Workflow for the experimental determination of solubility.

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